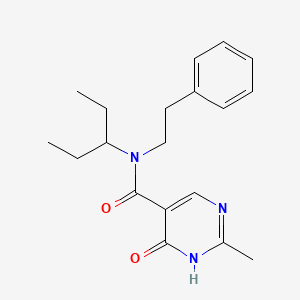
(3S*,4S*)-1-(2,3-dihydro-1H-inden-2-yl)-4-(4-morpholinyl)-3-pyrrolidinol
Overview
Description
(3S*,4S*)-1-(2,3-dihydro-1H-inden-2-yl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to possess unique pharmacological properties that make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of (3S*,4S*)-1-(2,3-dihydro-1H-inden-2-yl)-4-(4-morpholinyl)-3-pyrrolidinol is not fully understood. However, it is believed that this compound acts as a modulator of certain receptors in the brain, including the serotonin and dopamine receptors. By modulating these receptors, (3S*,4S*)-1-(2,3-dihydro-1H-inden-2-yl)-4-(4-morpholinyl)-3-pyrrolidinol may be able to regulate the release of certain neurotransmitters, leading to a reduction in symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(2,3-dihydro-1H-inden-2-yl)-4-(4-morpholinyl)-3-pyrrolidinol has been found to have several biochemical and physiological effects. This compound has been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine, in the brain. Additionally, (3S*,4S*)-1-(2,3-dihydro-1H-inden-2-yl)-4-(4-morpholinyl)-3-pyrrolidinol has been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of these disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3S*,4S*)-1-(2,3-dihydro-1H-inden-2-yl)-4-(4-morpholinyl)-3-pyrrolidinol is its high selectivity for certain receptors in the brain. This makes it a promising candidate for the development of new drugs with fewer side effects. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of (3S*,4S*)-1-(2,3-dihydro-1H-inden-2-yl)-4-(4-morpholinyl)-3-pyrrolidinol. One potential direction is the development of new drugs based on the pharmacological properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of (3S*,4S*)-1-(2,3-dihydro-1H-inden-2-yl)-4-(4-morpholinyl)-3-pyrrolidinol and its potential applications for the treatment of neurological disorders. Finally, more research is needed to optimize the synthesis method of (3S*,4S*)-1-(2,3-dihydro-1H-inden-2-yl)-4-(4-morpholinyl)-3-pyrrolidinol to improve its solubility and yield.
In conclusion, (3S*,4S*)-1-(2,3-dihydro-1H-inden-2-yl)-4-(4-morpholinyl)-3-pyrrolidinol is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has unique pharmacological properties and has been extensively studied for its potential use in the treatment of various neurological disorders. Further research is needed to fully understand the mechanism of action of (3S*,4S*)-1-(2,3-dihydro-1H-inden-2-yl)-4-(4-morpholinyl)-3-pyrrolidinol and to optimize its synthesis method for use in lab experiments and drug development.
Scientific Research Applications
(3S*,4S*)-1-(2,3-dihydro-1H-inden-2-yl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential therapeutic applications. This compound has been found to have a strong affinity for certain receptors in the brain, making it a promising candidate for the treatment of various neurological disorders. Some of the potential applications of (3S*,4S*)-1-(2,3-dihydro-1H-inden-2-yl)-4-(4-morpholinyl)-3-pyrrolidinol include the treatment of depression, anxiety, and addiction.
properties
IUPAC Name |
(3S,4S)-1-(2,3-dihydro-1H-inden-2-yl)-4-morpholin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17-12-19(11-16(17)18-5-7-21-8-6-18)15-9-13-3-1-2-4-14(13)10-15/h1-4,15-17,20H,5-12H2/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMWJRIEQOAWEU-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(2,3-dihydro-1H-inden-2-yl)-4-morpholin-4-ylpyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(1-piperidinyl)cyclohexyl]methyl}methanamine](/img/structure/B3813725.png)
![N-cyclooctyl-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B3813728.png)
![8-(5-propylpyrimidin-2-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3813729.png)



![7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3813750.png)
![methyl {4-[(8-fluoroquinolin-2-yl)carbonyl]-3-methyl-2-oxopiperazin-1-yl}acetate](/img/structure/B3813758.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3813771.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate](/img/structure/B3813811.png)

![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-phenylpiperidine](/img/structure/B3813820.png)
![methyl 1-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B3813824.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-pyrimidinamine bis(trifluoroacetate)](/img/structure/B3813831.png)